benzene-1,4-dicarboximidothioic acid
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Overview
Description
Benzene-1,4-dicarboximidothioic acid is an organic compound characterized by the presence of a benzene ring substituted with carboximidothioic acid groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,4-dicarboximidothioic acid typically involves the reaction of benzene-1,4-dicarboxylic acid with thiourea under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:
C6H4(COOH)2+2CS(NH2)2→C6H4(CONHCSNH2)2+2H2O
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzene-1,4-dicarboximidothioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the carboximidothioic groups to amine groups.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
Benzene-1,4-dicarboximidothioic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzene-1,4-dicarboximidothioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include the disruption of metabolic processes or the induction of cellular stress responses.
Comparison with Similar Compounds
Similar Compounds
Benzene-1,4-dicarboxylic acid: A precursor in the synthesis of benzene-1,4-dicarboximidothioic acid.
Benzene-1,4-dicarboxamide: Similar structure but with amide groups instead of carboximidothioic groups.
Benzene-1,4-dicarboxylic acid dichloride: A chlorinated derivative used in various chemical syntheses.
Uniqueness
This compound is unique due to the presence of carboximidothioic groups, which impart distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
benzene-1,4-dicarboximidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h1-4H,(H2,9,11)(H2,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USHPIZCRGQUHGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)S)C(=N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=N)S)C(=N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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